

Cross-Reactivity Profile of 1D228 Against Other Kinases

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Compound of Interest

Compound Name: 1D228

Cat. No.: B15601240

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This guide provides a detailed comparison of the cross-reactivity profile of the novel kinase inhibitor **1D228** against a panel of other kinases. The information is compiled from published experimental data to assist in evaluating the selectivity and potential off-target effects of this compound.

Summary of Kinase Inhibition Profile

The small molecule inhibitor **1D228** was developed as a dual inhibitor of c-Met and Tropomyosin Receptor Kinase (TRK) with potent anti-tumor activity. To assess its selectivity, **1D228** was profiled against a panel of 77 tyrosine kinases at a concentration of 500 nM using Homogeneous Time-Resolved Fluorescence (HTRF) and ADP-Glo kinase assays.

The results indicate that **1D228** exhibits high inhibitory activity against its primary targets, c-Met and the TRK family of kinases (TRKA, TRKB, and TRKC). In addition to its intended targets, **1D228** also demonstrated significant inhibition of AXL, ALK, and MER kinases.

The following table summarizes the quantitative inhibition data available for **1D228** against its key targets.

Kinase Target	IC50 (nM)	Percent Inhibition at 500 nM	Assay Method
c-Met	0.98	>95%	HTRF
TRKA	111.5	Not Reported	HTRF
TRKB	23.68	>95%	HTRF
TRKC	25.48	>95%	HTRF
AXL	Not Reported	>95%	HTRF/ADP-Glo
ALK	Not Reported	>95%	HTRF/ADP-Glo
MER	Not Reported	>95%	HTRF/ADP-Glo

Note: The complete dataset for the 77-kinase panel was referenced as supplementary material (Table S3) in the source publication, but was not directly accessible through the conducted research.

Experimental Protocols

The cross-reactivity profile of **1D228** was determined using HTRF and ADP-Glo kinase assays. A general protocol for such an assay is outlined below.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay quantifies the phosphorylation of a substrate by a kinase. The principle relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore.

Materials:

- Kinase of interest
- Biotinylated substrate
- ATP

- **1D228** or other test compounds
- HTRF Kinase Buffer
- Europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody (donor)
- Streptavidin-XL665 (acceptor)
- 384-well low-volume plates
- HTRF-compatible plate reader

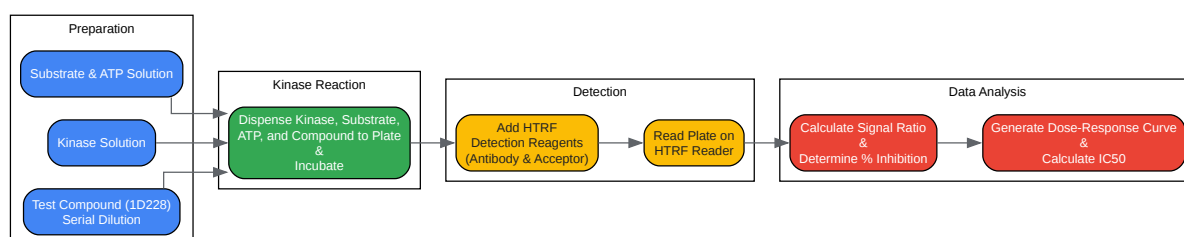
Procedure:

- Compound Preparation: A serial dilution of **1D228** is prepared in DMSO.
- Kinase Reaction:
 - The kinase and biotinylated substrate are mixed in the HTRF kinase buffer.
 - The test compound (**1D228**) is added to the mixture and incubated for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
 - The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specific duration (e.g., 30-60 minutes) at room temperature.
- Detection:
 - The reaction is stopped by adding a detection solution containing EDTA, the Europium-labeled anti-phospho-antibody, and Streptavidin-XL665.
 - The plate is incubated for a further 60 minutes at room temperature to allow for the binding of the detection reagents.
- Data Acquisition: The plate is read on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

- **Data Analysis:** The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio corresponds to an inhibition of kinase activity. IC₅₀ values are determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

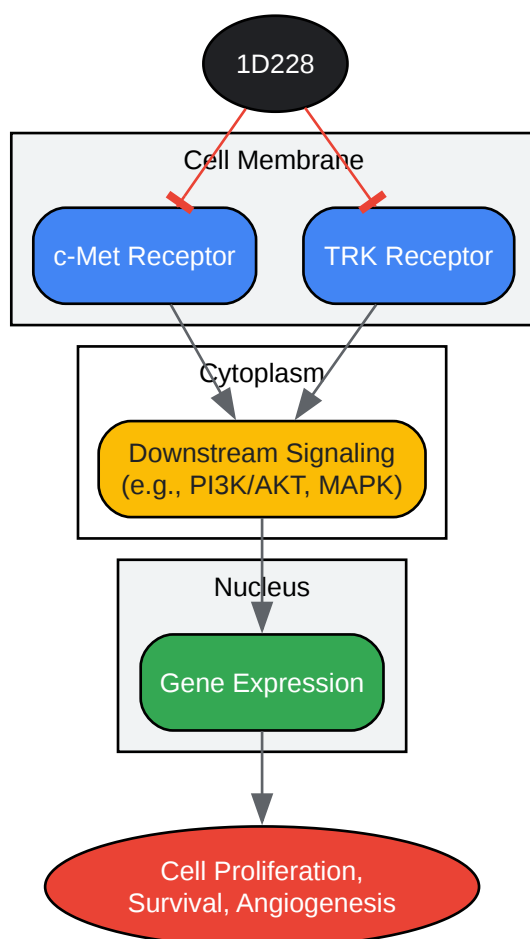
Experimental Workflow for Kinase Inhibition Assay



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Caption: Workflow for a typical HTRF-based kinase inhibition assay.

Simplified Signaling Pathway of c-Met and TRK



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Caption: Inhibition of c-Met and TRK signaling pathways by **1D228**.

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